3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid
CAS No.: 1264043-63-1
Cat. No.: VC11685889
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264043-63-1 |
|---|---|
| Molecular Formula | C17H22N2O4 |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 5-ethoxycarbonyl-3-methyl-2-(4-propan-2-ylphenyl)-4H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H22N2O4/c1-5-23-15(20)14-10-17(4,16(21)22)19(18-14)13-8-6-12(7-9-13)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,21,22) |
| Standard InChI Key | BSWJDQNLMZEMEL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C(C)C |
| Canonical SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound is defined by the molecular formula C₁₇H₂₂N₂O₄ and a molecular weight of 318.4 g/mol. Its IUPAC name, 5-ethoxycarbonyl-3-methyl-2-(4-propan-2-ylphenyl)-4H-pyrazole-3-carboxylic acid, reflects a pyrazole core substituted with ethoxycarbonyl, methyl, and isopropylphenyl groups (Table 1).
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS No. | 1264043-63-1 |
| Molecular Formula | C₁₇H₂₂N₂O₄ |
| Molecular Weight | 318.4 g/mol |
| SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)C(C)C |
| InChIKey | BSWJDQNLMZEMEL-UHFFFAOYSA-N |
Structural Features
The pyrazole ring is dihydro-substituted at positions 4 and 5, with a methyl group at position 3 and an ethoxycarbonyl moiety at position 5. The N1 position is occupied by a 4-isopropylphenyl group, conferring steric bulk and lipophilicity. X-ray crystallography data for analogous pyrazoles suggest a planar pyrazole ring with substituents adopting equatorial orientations to minimize steric strain .
Synthesis and Preparation
Hypothetical Pathway
A plausible route involves:
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Claisen-Schmidt Condensation: Reacting 4-isopropylacetophenone with ethyl acetoacetate to form a chalcone intermediate.
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Cyclization: Treating the chalcone with hydrazine hydrate under acidic conditions to yield the dihydro-pyrazole core .
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Functionalization: Introducing the ethoxycarbonyl and carboxylic acid groups via esterification and oxidation, respectively.
Microwave-assisted synthesis, as employed for analogous antitubercular pyrazoles , could enhance reaction rates and purity.
Physicochemical Properties
Solubility and Stability
Computational predictions using QikProp indicate a QPlogS value between -3.53 and -5.13, suggesting moderate aqueous solubility . Experimental solubility studies for similar compounds show 2–3-fold improvements after cyclization, attributed to reduced planarity and enhanced hydrogen-bonding capacity . The carboxylic acid group likely enhances solubility in polar solvents, while the isopropylphenyl moiety contributes to lipid membrane permeability.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid and ester) and ν(N-H) at ~3300 cm⁻¹ .
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NMR: ¹H NMR would reveal signals for the isopropyl group (δ 1.2–1.4 ppm, doublet), methyl substituents (δ 2.1–2.3 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
Computational and Electrochemical Insights
Molecular Dynamics Simulations
Docking studies of similar pyrazoles reveal affinity for enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid biosynthesis . The isopropylphenyl group may occupy hydrophobic pockets, while the carboxylic acid forms salt bridges with Arg 156 .
Electrochemical Behavior
Cyclic voltammetry of nitrothiophene-pyrazoles shows reduction peaks at -0.8 to -1.2 V, correlating with nitro group activation . This suggests the target compound’s nitro analogs could act as prodrugs, undergoing enzymatic reduction to generate reactive intermediates .
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